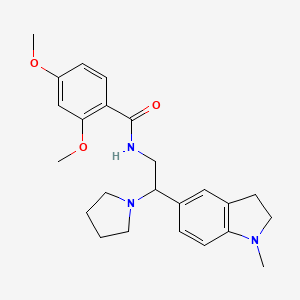![molecular formula C13H17ClN2O3 B2476933 (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride CAS No. 1353995-55-7](/img/structure/B2476933.png)
(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O3 and its molecular weight is 284.74. The purity is usually 95%.
BenchChem offers high-quality (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Scientific Field: Organic Chemistry
- Application : This compound is a type of bicyclic system, specifically a pyrimido[4,5-d]pyrimidine analog . These types of compounds have significant biological applications and are used extensively in the medical and pharmaceutical fields .
- Methods of Application : The synthesis methods of these compounds involve various chemical reactions, including the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
- Results or Outcomes : The study aimed to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .
-
Scientific Field: Polymer Chemistry
- Application : Thieno[3,2-b]thiophene based polymers, which are similar to the compound you mentioned, have been synthesized and studied for their electrochemical and optical properties .
- Methods of Application : These polymers were synthesized by an electrochemical method. The position of the 3,4-ethylenedioxythiophene (EDOT) along the polymer backbone was alternated to study the electrochemical and optical properties .
- Results or Outcomes : The study found that effective color tuning could be achieved by changing the position of the EDOT units. This makes these polymers suitable as electrochromic materials .
-
Scientific Field: Medicinal Chemistry
- Application : A series of 4-(pyrrolidin-3-yl)benzonitrile derivatives, which are structurally similar to the compound you mentioned, have been developed as reversible inhibitors of LSD1 .
- Methods of Application : These compounds were likely synthesized using standard organic synthesis techniques, and their inhibitory activity was tested biochemically .
- Results or Outcomes : The most active compound demonstrated a Kd value of 22nM and a biochemical IC50 of 57nM .
-
Scientific Field: Bioengineering and Applied Chemistry
- Application : Compounds similar to the one you mentioned have been used on a large scale in the medical and pharmaceutical fields .
- Methods of Application : These compounds are synthesized using various chemical reactions, including the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
- Results or Outcomes : The aim of the study was to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .
-
Scientific Field: Synthetic Organic and Medicinal Chemistry
- Application : Pyrimidopyrimidines or tetra-azanaphthalenes, which are two fused pyrimidine rings with four possible structural isomers, are structurally similar to the compound you mentioned. They have been applied on a large scale in the medical and pharmaceutical fields .
- Methods of Application : These compounds are synthesized using standard organic synthesis techniques .
- Results or Outcomes : The compounds were obtained in 67%, 33%, and 72% yields, respectively .
properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-13(15-9-4-5-14-8-9)10-2-1-3-11-12(10)18-7-6-17-11;/h1-3,9,14H,4-8H2,(H,15,16);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPNCGJRKIQVKA-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC(=O)C2=C3C(=CC=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

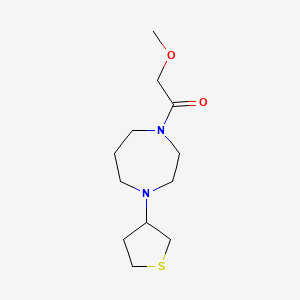
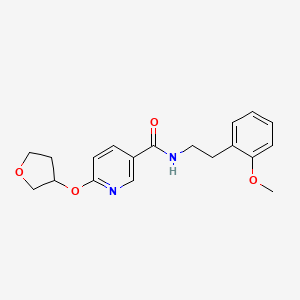

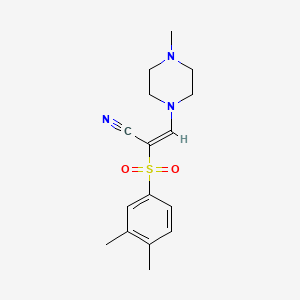
![2-{5-Methyl-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-4-yl}acetic acid](/img/structure/B2476857.png)
![8-(2,3-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2476859.png)

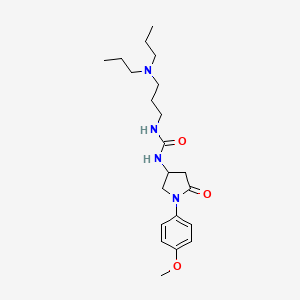

![1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2476864.png)

![N-[(2-chlorophenyl)methyl]-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476869.png)
